7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Overview
Description
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cox-1 and cox-2 , which are key enzymes in the inflammatory response.
Mode of Action
It’s known that the activity of similar compounds depends on the substitution pattern . For instance, electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound .
Biochemical Pathways
Related compounds have been found to exhibit a broad variety of biological activities, affecting pathways related to antifungal, antibacterial, antiviral, antitumor, anti-inflammatory, and anticoccidial responses .
Pharmacokinetics
In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .
Result of Action
Related compounds have shown significant activity against bacterial and fungal strains, as well as moderate antioxidant activities .
Action Environment
It’s known that the activity of similar compounds can strongly depend on the substitution pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the acid-catalyzed reaction of 2-aminopyridine with various aldehydes. One common method includes the use of aromatic aldehydes under acidic conditions to form imidazopyridine Schiff bases . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications in treating infections and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazopyridine derivatives. Its methyl and phenyl groups contribute to its antimicrobial and antioxidant properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCRKNRKASWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377907 | |
Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-45-5 | |
Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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